molecular formula C6H7ClF2N2 B11776136 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B11776136
M. Wt: 180.58 g/mol
InChI Key: QIQARVPMEYOZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. The presence of the chlorodifluoromethyl group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the introduction of the chlorodifluoromethyl group into the diazepine ring. One common method is the reaction of diazepine precursors with chlorodifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The diazepine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the use of triphenylphosphine in combination with (chlorodifluoromethyl)trimethylsilane can lead to the formation of gem-difluoroolefins .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (Bromodifluoromethyl)trimethylsilane
  • (Trifluoromethyl)trimethylsilane
  • 1,1-Difluoroalkenes

Uniqueness

5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties. This group can enhance the compound’s reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQARVPMEYOZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC=C(N1)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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